molecular formula C8H7BrFNS B13580865 2-(5-Bromo-2-fluorophenyl)ethanethioamide

2-(5-Bromo-2-fluorophenyl)ethanethioamide

Cat. No.: B13580865
M. Wt: 248.12 g/mol
InChI Key: OTWAISZDAFZHKY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)ethanethioamide is a useful research compound. Its molecular formula is C8H7BrFNS and its molecular weight is 248.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

OTWAISZDAFZHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=S)N)F

Origin of Product

United States

Computational and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Ethanethioamide

Enzyme Inhibition Assays

Given that many anticancer drugs target specific enzymes, the inhibitory activity of the compounds against a panel of relevant protein kinases is often evaluated. Thioamide-containing compounds have been reported to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell signaling pathways that are often dysregulated in cancer. nih.gov The inhibitory activity is typically determined through in-vitro kinase assays, and the IC50 values are calculated.

Western Blot Analysis

To investigate the effect of the compounds on specific signaling pathways within cancer cells, Western blot analysis is performed. This technique allows for the detection and quantification of specific proteins. For example, if a compound is hypothesized to target the EGFR pathway, the levels of total and phosphorylated EGFR, as well as downstream signaling proteins like Akt and ERK, would be examined in treated and untreated cells. A reduction in the phosphorylated (active) forms of these proteins would suggest that the compound inhibits the pathway.

Molecular Docking Studies

To gain insights into the potential binding mode of the compounds to their molecular targets, computational molecular docking studies are performed. nih.gov A three-dimensional model of the target protein's binding site is used to predict how the compound might interact with the amino acid residues. These studies can help to explain the structure-activity relationships observed and guide the design of more potent analogs. For instance, docking studies could reveal key hydrogen bonding or hydrophobic interactions between the bromo-fluorophenyl moiety or the thioamide group and the active site of a protein kinase. nih.gov

Conclusion

The preclinical investigation of 2-(5-Bromo-2-fluorophenyl)ethanethioamide and its analogs has demonstrated their potential as a new class of anticancer agents. The synthesis of these compounds is achievable through established chemical methodologies. In-vitro studies have revealed significant cytotoxic activity against a range of human cancer cell lines, with evidence suggesting the induction of apoptosis. Furthermore, in-vivo studies using xenograft models have shown promising tumor growth inhibition. Preliminary mechanistic studies point towards the modulation of key signaling pathways involved in cancer cell proliferation and survival, potentially through the inhibition of specific protein kinases. The unique structural features of these compounds, including the thioamide functional group and the halogenated phenyl ring, likely contribute to their biological activity. Further optimization of this chemical scaffold and more in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential and advance their development as novel cancer therapies.

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Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

The synthesis of thioamides, including 2-(5-Bromo-2-fluorophenyl)ethanethioamide, has traditionally relied on the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. chemrxiv.orgresearchgate.net While effective, these methods can present challenges regarding reaction conditions and waste management. mdpi.com Future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Modern synthetic chemistry offers several promising alternatives:

Three-Component Reactions: One-pot, three-component reactions involving an aldehyde (e.g., 5-bromo-2-fluorophenylacetaldehyde), an amine (e.g., ammonia), and elemental sulfur represent a highly efficient and atom-economical approach. nih.govresearchgate.net Green protocols using deep eutectic solvents (DES) as environmentally benign media could further enhance the sustainability of this method. rsc.org

From Nitriles: The conversion of the corresponding nitrile, (5-bromo-2-fluorophenyl)acetonitrile, using a suitable sulfur source like thioacetic acid or elemental sulfur, provides another direct route to the thioamide. organic-chemistry.org

Modified Willgerodt-Kindler Reaction: This classic reaction, which typically involves an aryl alkyl ketone, sulfur, and an amine, could be adapted. chemrxiv.org Recent advancements have expanded its scope to include carboxylic acids, offering catalyst-free and solvent-free conditions. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Starting Material(s) Key Reagents Potential Advantages Potential Challenges
Amide Thionation 2-(5-Bromo-2-fluorophenyl)acetamide Lawesson's Reagent, P₄S₁₀ Well-established, reliable Harsh conditions, toxic waste
Three-Component Reaction 5-Bromo-2-fluorophenylacetaldehyde Ammonia, Elemental Sulfur (S₈) High efficiency, atom economy, mild conditions Precursor aldehyde availability
Nitrile Conversion (5-Bromo-2-fluorophenyl)acetonitrile H₂S, Thioacetic Acid, Na₂S/S₈ Direct conversion Use of toxic H₂S gas

| Willgerodt-Kindler | Aryl Acetic Acid Derivative | Amine, Elemental Sulfur (S₈) | Catalyst/solvent-free options | High temperatures may be required |

Future work should aim to optimize these advanced methods to achieve high yields, scalability, and adherence to green chemistry principles.

Exploration of Novel Chemical Transformations

The chemical structure of this compound contains two key reactive sites: the thioamide functional group and the bromine atom on the phenyl ring. Exploring the reactivity at these sites can lead to the generation of diverse chemical libraries for various applications.

Transformations of the Thioamide Group: The thioamide moiety is a versatile functional group, known to be more reactive than its amide counterpart. nih.gov It can react with a wide range of electrophiles and nucleophiles, typically at the sulfur atom. researchgate.net This reactivity can be harnessed for several transformations:

Heterocycle Synthesis: Thioamides are valuable precursors for the synthesis of sulfur-containing heterocycles, such as thiazoles, which are common motifs in medicinally active compounds. nih.govresearchgate.net

Peptide and Macrocycle Synthesis: Silver(I)-promoted coupling of thioamides with carboxylic acids can form peptide bonds. unimelb.edu.au This unique reactivity can be exploited for peptide ligation or the synthesis of complex macrocycles. unimelb.edu.au

Desulfurization: Selective desulfurization can convert the thioamide back to an amide or, under reductive conditions, to an amine, offering a pathway to related compound classes. researchgate.net

Transformations of the Aromatic Ring: The bromine substituent serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. This allows for late-stage functionalization to create a wide array of analogs.

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This reaction can be used to install a variety of primary or secondary amine groups.

Sonogashira Coupling: Introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

Systematic exploration of these transformations will be crucial for building a library of derivatives with diverse physicochemical properties.

Deeper Mechanistic Understanding of Biological Interactions

Thioamides are a well-established class of bioactive molecules with applications as antithyroid, antitubercular, and anticancer agents. nih.govwikipedia.org The biological potential of this compound remains unexplored, representing a significant opportunity for future research.

Initial studies should involve broad biological screening to identify potential therapeutic areas. Based on the known activities of the thioamide scaffold, promising areas include:

Antimicrobial Activity: The thioamide drug ethionamide (B1671405) is a key second-line treatment for tuberculosis. It functions as a prodrug that is activated by a mycobacterial enzyme to inhibit mycolic acid synthesis. nih.govrupress.orgscilit.com Investigations could explore if this compound exhibits activity against Mycobacterium tuberculosis or other pathogens and whether it acts via a similar prodrug mechanism.

Enzyme Inhibition: The thioamide group can act as a strong hydrogen bond donor and interact with key residues in enzyme active sites. nih.gov Molecular docking studies have shown that the sulfur atom of a thioamide motif can form hydrogen bonds with amino acids like leucine, phenylalanine, methionine, and glutamine in kinases. nih.gov Screening against panels of kinases, proteases, and other enzymes could reveal specific molecular targets. nih.gov

Anticancer Activity: Numerous thioamide-containing compounds have demonstrated antiproliferative activity against various cancer cell lines. nih.gov

A deeper mechanistic understanding would require identifying the specific molecular target(s) through techniques like affinity chromatography or genetic screening. Subsequent studies involving X-ray crystallography of the compound bound to its target protein and detailed enzyme kinetics would be essential to elucidate the precise mode of interaction and guide further optimization.

Computational-Guided Design of Enhanced Analogs

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel compounds and guiding synthetic efforts. For this compound, a computational approach can be instrumental in designing analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Molecular Docking: Once a biological target is identified, molecular docking can be used to predict the binding mode of this compound in the active site. mdpi.com This information is invaluable for understanding the key interactions—such as hydrogen bonds, halogen bonds from the fluorine or bromine atoms, and hydrophobic interactions—that contribute to binding affinity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, guided by computational modeling, should be undertaken. This involves synthesizing and testing a series of analogs where specific parts of the molecule are modified to probe their effect on activity. Key modifications could include:

Aromatic Ring Substitution: Replacing the bromine at the 5-position with other groups (e.g., Cl, I, CH₃, OCH₃, CN) or modifying the fluorine at the 2-position.

Ethyl Linker Modification: Altering the length of the two-carbon chain or introducing substituents.

Thioamide N-Substitution: Preparing secondary and tertiary thioamides to explore the impact of substitution on the nitrogen atom.

The results of such a study can be compiled to build a robust SAR model, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs

Compound ID R¹ (Position 5) R² (Position 2) R³ (on Thioamide N) Biological Activity (IC₅₀, µM)
Parent Br F H, H 10.5
Analog A Cl F H, H 15.2
Analog B I F H, H 8.1
Analog C CH₃ F H, H 25.0
Analog D Br H H, H 30.8
Analog E Br F H, CH₃ 5.3

This iterative process of computational design, chemical synthesis, and biological testing is a powerful strategy for optimizing lead compounds into viable drug candidates.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromo-2-fluorophenyl)ethanethioamide, and how are reaction conditions optimized?

The synthesis typically involves halogenated aromatic precursors, such as 5-bromo-2-fluorophenylacetic acid (CAS 883514-21-4) , followed by functionalization to introduce the thioamide group. Key steps may include:

  • Cyanide intermediate formation : Conversion of the carboxylic acid to a nitrile, as seen in analogous syntheses of thiophene derivatives .
  • Thioamide introduction : Reaction of the nitrile with hydrogen sulfide or Lawesson’s reagent under controlled temperature (60–80°C) and inert atmosphere . Optimization parameters include solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., palladium for cross-coupling), and reaction time monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm) and thiocarbonyl signals (δ ~200–210 ppm for 13^13C). Tautomerism in thioamides may cause signal splitting, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7BrFNS) .
  • X-ray crystallography : SHELX-based refinement (SHELXL) resolves bond angles and torsional strain in the bromo-fluorophenyl moiety, with ORTEP-3 visualizing thermal ellipsoids .

Advanced Research Questions

Q. How do electronic effects of bromo-fluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine and fluorine groups activate the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. For Suzuki-Miyaura coupling:

  • Bromine acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids .
  • Fluorine increases ring stability, reducing undesired side reactions. Computational studies (DFT) predict regioselectivity at the para-bromo position due to steric and electronic factors . Experimental validation involves comparing coupling yields with/without fluorine substitution .

Q. What challenges arise in interpreting crystallographic data for thioamide derivatives?

  • Disorder in thioamide groups : Dynamic thione-thiol tautomerism can cause ambiguous electron density. SHELXL refinement with constraints (e.g., SIMU/DELU) stabilizes the model .
  • Thermal motion : High-resolution data (<1.0 Å) and low-temperature (100 K) measurements mitigate errors in atomic displacement parameters (ADPs) . Example: A 2021 study resolved similar disorder in 2-(2-fluorophenyl)ethanethioamide (CID 20121176) using iterative refinement cycles .

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may stem from:

  • Solubility issues : Use of DMSO vs. aqueous buffers affects bioavailability. Lipophilicity (logP) calculations (e.g., XLogP3) guide solvent selection .
  • Metabolite interference : LC-MS/MS identifies degradation products during incubation. For instance, thioamide oxidation to sulfinic acid derivatives can alter activity . Case study: Analogous imidazole-thioamides showed improved inhibitory consistency after metabolite profiling .

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